2-Amino-2-cyclopropylhex-5-EN-3-one
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Overview
Description
2-Amino-2-cyclopropylhex-5-en-3-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by the presence of an amino group attached to a cyclopropyl ring, which is further connected to a hexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropylhex-5-en-3-one can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with a suitable hexenone precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as cyclization and amination to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropylhex-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-2-cyclopropylhex-5-en-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropylhex-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-cyclopropylhexan-3-one: Similar structure but lacks the double bond in the hexenone moiety.
2-Amino-2-cyclopropylpent-5-en-3-one: Similar structure but with a shorter carbon chain.
2-Amino-2-cyclopropylhex-4-en-3-one: Similar structure but with the double bond at a different position.
Uniqueness
2-Amino-2-cyclopropylhex-5-en-3-one is unique due to its specific structural features, such as the position of the double bond and the presence of the cyclopropyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-amino-2-cyclopropylhex-5-en-3-one |
InChI |
InChI=1S/C9H15NO/c1-3-4-8(11)9(2,10)7-5-6-7/h3,7H,1,4-6,10H2,2H3 |
InChI Key |
JMTQWJQTCWCJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C(=O)CC=C)N |
Origin of Product |
United States |
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